![molecular formula C19H16N2O3 B2538271 (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate CAS No. 324759-37-7](/img/structure/B2538271.png)
(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and products of each reaction, and may also involve studying the reaction kinetics and mechanism .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under various conditions .Scientific Research Applications
Synthesis Methods
Research has explored various synthetic pathways for related compounds, focusing on the production of intermediates and derivatives used in broader chemical syntheses. For instance, studies on ethyl cyanoethylphenylacetate have demonstrated its role as an important intermediate in drug synthesis, highlighting methods for obtaining such compounds from benzyl cyanide and diethyl carbonate through specific reaction schemes Vitvitskaya, Naidis, Katsnel'son, & Karpinskaya, 1981. Additionally, research on the conversion of 2-sulfinylated 2-alkenoate esters to alkadienoate esters via pyrolysis has provided insights into the thermal behavior of these compounds, offering a pathway to ethyl alkadienoates Tanikaga, Nozaki, Nishida, & Kaji, 1984.
Crystal Packing and Molecular Interactions
Studies have also focused on the crystal packing and molecular interactions of related compounds, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate. These works have identified unique N⋯π and O⋯π interactions, contributing to our understanding of molecular assembly and hydrogen bonding in solid-state chemistry Zhang, Wu, & Zhang, 2011.
Chemical Reactions and Intermediates
Research into the reactivity and applications of similar compounds has shed light on novel reaction pathways and intermediates. For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to serve as an excellent one-carbon radical equivalent, facilitating the introduction of acyl units to olefins through radical addition Bagal, de Greef, & Zard, 2006. This highlights the compound's potential in synthetic organic chemistry, particularly in radical-mediated transformations.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)15-9-6-10-17(12-15)21-18(22)16(13-20)11-14-7-4-3-5-8-14/h3-12H,2H2,1H3,(H,21,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZFESIBDWLSJG-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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